molecular formula C7H6ClN3 B568000 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine CAS No. 1373333-62-0

7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine

Cat. No. B568000
CAS RN: 1373333-62-0
M. Wt: 167.596
InChI Key: DCPPIWNZRSPSIS-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine is a heterocyclic aromatic compound containing both nitrogen and chlorine atoms in its structure. It is an important building block in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. It is also widely used in scientific research for its unique properties. In

Scientific Research Applications

7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research. It is used as a building block for the synthesis of heterocyclic compounds, such as quinolines and pyrazolones, which are important for the development of new drugs. It is also used in the synthesis of fluorescent compounds and as a reagent for the synthesis of new materials. In addition, this compound has been used in the synthesis of various organic compounds, including amides, esters, and thioesters.

Advantages and Limitations for Lab Experiments

7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine is a useful compound for laboratory experiments due to its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

The potential applications of 7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine are vast, and there is a great deal of research that can be done in the future. Some possible future directions include further research into its anti-inflammatory, analgesic, and antipyretic effects, as well as its potential as an anti-cancer and anti-tumor agent. In addition, further research into its mechanism of action, its effects on the 5-HT1A receptor, and its potential as a fluorescent compound could yield valuable insights. Finally, further research into its potential as a building block for the synthesis of heterocyclic compounds, such as quinolines and pyrazolones, could lead to the development of new drugs.

Synthesis Methods

7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine is commonly synthesized by a two-step method. The first step involves the reaction of 2-methyl-5-chloro-3-nitropyridine with ethyl formate in the presence of a base, such as sodium hydroxide, to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with hydrazine hydrate to form this compound.

properties

IUPAC Name

7-chloro-2-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-2-3-9-7(8)6(5)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPPIWNZRSPSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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